

"Physical properties of N-acylated tryptamines"

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Compound of Interest

Compound Name: *N*-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide

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Quantitative Physical and Chemical Properties

The physical properties of N-acylated tryptamines are crucial for their handling, characterization, and application in research. This section summarizes key quantitative data for N-acetyltryptamine, a representative member of this class, and other derivatives.

Table 1: General Physicochemical Properties of N-Acetyltryptamine

Property	Value	Source
Molecular Formula	C ₁₂ H ₁₄ N ₂ O	[6][7]
Molecular Weight	202.25 g/mol	[6][7]
Appearance	Crystalline solid	[6]
Melting Point	74–75 °C	[8]
UV/Vis. λ _{max}	222, 282, 290 nm	[6]
XLogP3	1.8	[7]

Table 2: Solubility Profile of N-Acetyltryptamine

Solvent	Approximate Solubility	Notes
Ethanol	20 mg/mL	Purge with an inert gas.
DMSO	5 mg/mL	Purge with an inert gas.
Dimethylformamide	10 mg/mL	Purge with an inert gas.
Aqueous Buffers (e.g., PBS pH 7.2)	Sparingly soluble	For maximum solubility, first dissolve in ethanol and then dilute with the aqueous buffer. A 1:1 solution of ethanol:PBS yields a solubility of approximately 0.5 mg/mL. Aqueous solutions are not recommended for storage for more than one day.

(Source:[6])

Table 3: Spectroscopic Data for Selected N-Acylated Tryptamines

This table presents nuclear magnetic resonance (NMR) data for various N-acylated tryptamines, which is critical for structural elucidation and purity assessment.

Compound	¹ H NMR (600 MHz, CDCl ₃) δ, ppm	¹³ C NMR (150 MHz, CDCl ₃) δ, ppm	Source
N-lauroyl tryptamine	8.1 (bs, 1H), 7.61 (d, J=7.9 Hz, 1H), 7.38 (d, J=8.2 Hz, 1H), 7.21 (t, J=7.6 Hz, 1H), 7.13 (t, J=7.6 Hz, 1H), 7.04 (bs, 1H), 5.48 (bs, 1H), 3.61 (q, J=6.2 Hz, 2H), 2.98 (t, J=6.7 Hz, 2H), 2.09 (t, J=7.5 Hz, 2H), 1.61–1.54 (m, 2H), 1.31–1.21 (m, 16H), 0.88 (t, J=6.8 Hz, 3H)	Data not provided in source	[1]
N-palmitoyl serotonin	7.88 (bs, 1H), 7.23 (d, J=8.6 Hz, 1H), 7.04 (d, J=2.3 Hz, 1H), 7.01 (d, J=2.2 Hz, 1H), 6.79 (dd, J=8.6, 2.4 Hz, 1H), 5.50 (bs, 1H), 4.89 (bs, 1H), 3.57 (q, J=6.7 Hz, 2H), 2.90 (t, J=6.9 Hz, 2H), 2.11 (t, J=7.5 Hz, 2H), 1.60–1.55 (m, 2H), 1.31–1.21 (m, 24H), 0.88 (t, J=6.8 Hz, 3H)	Data not provided in source	[1]
N-oleoyl 5-fluorotryptamine	8.26 (bs, 1H), 7.28 (dd, J=8.8, 4.3 Hz, 1H), 7.23 (bd, J=9.5 Hz, 1H), 7.07 (bs, 1H), 6.95 (bt, J=8.9 Hz, 1H), 5.52 (bs, 1H), 5.34 (m, 2H), 3.58 (q,	173.2, 158.6, 157.0, 132.8, 127.8 (d, JC-F=9.6 Hz), 123.7, 113.4, 111.8 (d, JC-F=9.6 Hz), 110.6 (d, JC-F=26.2 Hz), 103.6 (d, JC-F=23.3 Hz),	[1][2]

	J=6.5 Hz, 2H), 2.92 (t, 39.5, 36.9, 31.9, 29.7, J=6.7 Hz, 2H), 2.11 (t, 29.66, 29.63, 29.5, J=7.6 Hz, 2H), 2.00 29.4, 29.3, 25.7, 25.4, (m, 4H), 1.60–1.55 22.7, 14.1 (m, 2H), 1.34–1.23 (m, 20H), 0.88 (t, J=6.9 Hz, 3H)	
N-arachidonoyl tryptamine	8.20 (bs, 1H), 7.61 (d, J=7.9 Hz, 1H), 7.38 (d, J=8.1 Hz, 1H), 7.21 (t, J=7.2 Hz, 1H), 7.13 (t, J=7.3 Hz, 1H), 7.03 (bs, 1H), 5.52 (bs, 1H), 5.42–5.31 (m, 8H), 3.61 (q, J=6.6 Hz, 2H), 2.98 (t, J=6.8 Hz, 2H), 2.85–2.76 (m, 6H), 2.14–2.02 (m, 6H), 1.68 (m, 2H), 1.38–1.26 (m, 6H), 0.89 (t, J=6.4 Hz, 3H)	Data not provided in source [1] [2]

Experimental Protocols

This section details the methodologies for the synthesis and characterization of N-acylated tryptamines.

Synthesis of N-Acylated Tryptamines via T3P-Assisted Amide Coupling

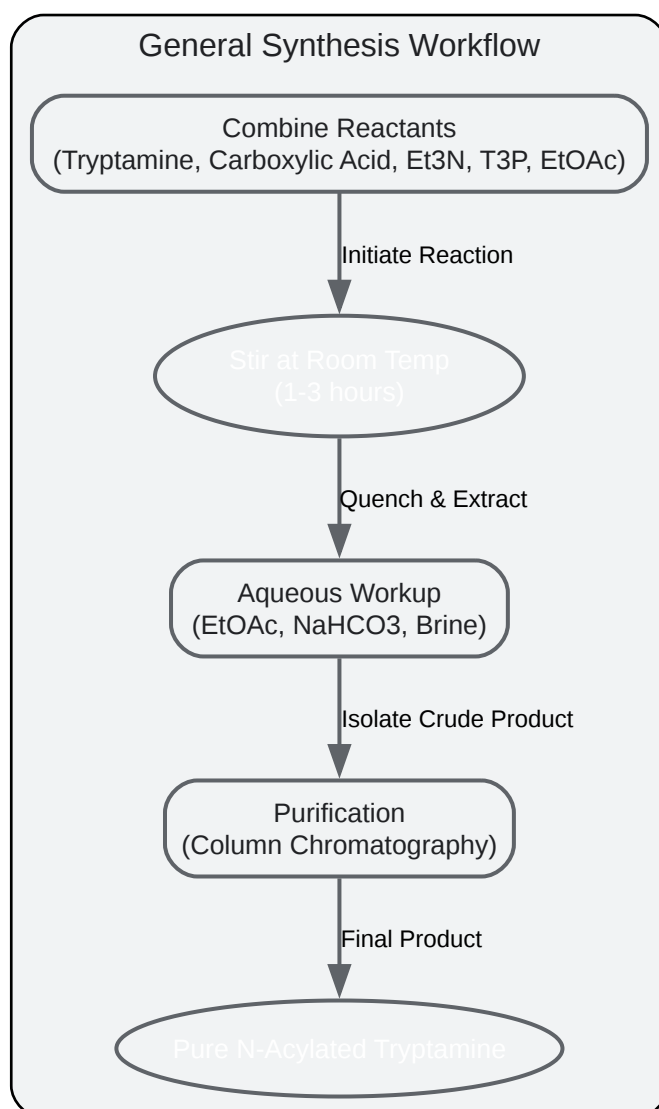
This protocol describes a sustainable and operationally simple method for synthesizing N-acylated tryptamines using propylphosphonic anhydride (T3P) as a coupling reagent.[\[1\]](#)[\[2\]](#) This approach avoids less sustainable reagents like DCC and EDC.[\[1\]](#)

Materials:

- Tryptamine derivative (1.2 equivalents)
- Carboxylic acid (1.0 equivalent)
- Triethylamine (Et₃N) (2.0 equivalents)
- Propylphosphonic anhydride (T3P) (50 wt% solution in Ethyl Acetate, 1.5 equivalents)
- Ethyl Acetate (EtOAc)
- 8-mL vial
- Stirring apparatus

Procedure:

- In an 8-mL vial, combine the tryptamine derivative (0.12 mmol), the desired carboxylic acid (0.1 mmol), Et₃N (0.2 mmol), T3P solution (0.15 mmol), and a minimal amount of EtOAc (e.g., 60 μ L).
- Stir the reaction mixture at room temperature. The reaction is typically complete within 1-3 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with a saturated aqueous solution of NaHCO₃ and brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product via flash column chromatography on silica gel to yield the pure N-acylated tryptamine.^{[1][2]}



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Caption: General workflow for the synthesis of N-acylated tryptamines.

Determination of Melting Point

The melting point is a critical indicator of a compound's purity. The capillary method using a Mel-Temp apparatus or Thiele tube is standard.

Materials:

- Dry, powdered sample of the N-acylated tryptamine

- Capillary tubes (sealed at one end)
- Melting point apparatus (e.g., Mel-Temp) or Thiele tube with heating oil
- Thermometer

Procedure:

- **Sample Preparation:** Place a small amount of the dry compound on a clean surface. Push the open end of a capillary tube into the powder. Tap the sealed end of the tube gently on a hard surface to pack the powder into the bottom, aiming for a sample height of 1-2 mm.^[9]
- **Apparatus Setup:** Place the packed capillary tube into the heating block of the apparatus next to the thermometer.
- **Determination:**
 - **Rapid Scan:** Heat the sample rapidly to get an approximate melting temperature.
 - **Accurate Measurement:** Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 15-20 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C per minute.
- **Data Recording:** Record the temperature at which the first drop of liquid appears (T_1) and the temperature at which the entire sample becomes liquid (T_2). The melting point is reported as the range T_1 – T_2 . A narrow range (0.5-1.0 °C) typically indicates a pure compound.

Determination of Equilibrium Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.^[10]

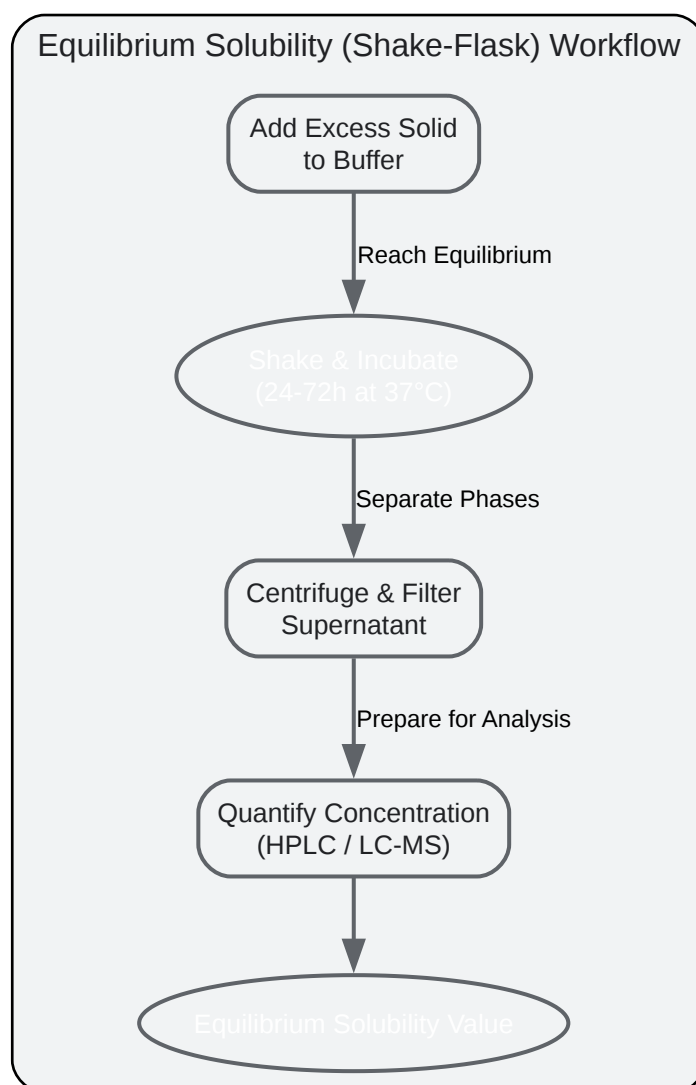
Materials:

- Pure, solid N-acylated tryptamine
- Aqueous buffers (e.g., pH 1.2, 4.5, 6.8 to mimic physiological conditions)^[11]

- Vials with screw caps
- Shaking incubator (thermostatically controlled at 25 °C or 37 °C)[[10](#)][[11](#)]
- Centrifuge
- Syringe filters (e.g., 0.22 µm PVDF)
- Validated analytical method (e.g., HPLC-UV, LC-MS/MS)[[12](#)]

Procedure:

- Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the selected aqueous buffer. The presence of undissolved solid is necessary to ensure saturation is reached.[[10](#)][[11](#)]
- Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 37 °C) for a sufficient period (typically 24 to 72 hours) to allow the system to reach equilibrium.[[10](#)]
- Sample Separation: After incubation, confirm the presence of undissolved solid. Centrifuge the vials at high speed to pellet the solid material.[[10](#)]
- Analysis: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a syringe filter that does not bind the compound.
- Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC or LC-MS/MS method.[[12](#)] The experiment should be performed in triplicate.



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Caption: Workflow for equilibrium solubility determination.

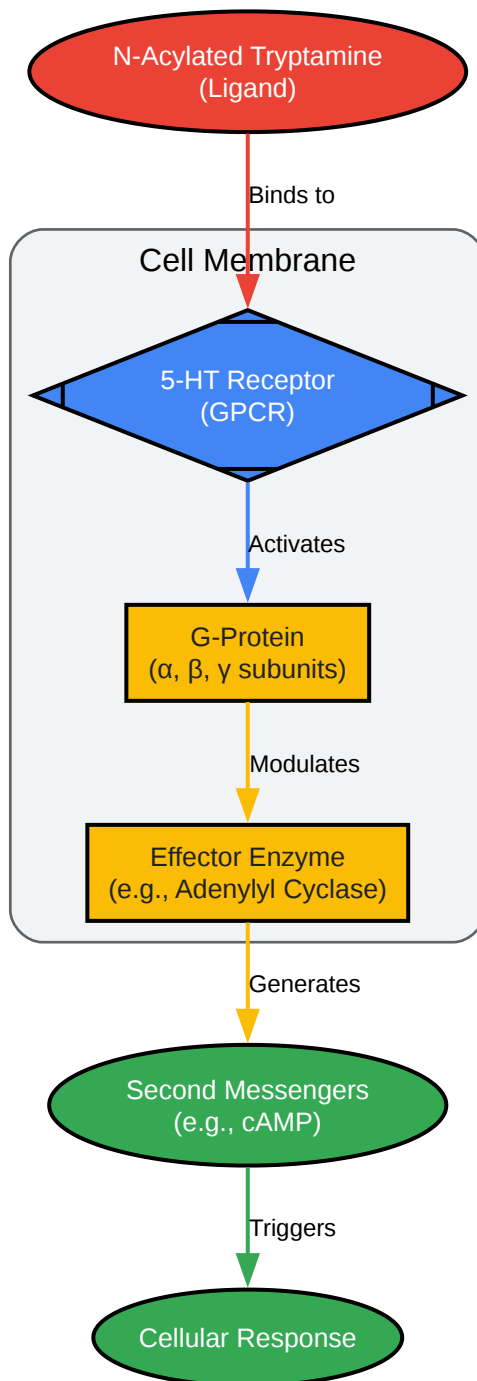
Relevant Signaling Pathways

N-acylated tryptamines are structurally related to serotonin (5-hydroxytryptamine, 5-HT) and can interact with the serotonergic system.[3][4] Most serotonin receptors, with the exception of the 5-HT₃ subtype (a ligand-gated ion channel), are G-protein-coupled receptors (GPCRs).[13] [14] These receptors modulate key downstream signaling cascades.

The activation of these GPCRs by a ligand, such as serotonin or a related tryptamine derivative, initiates a conformational change in the receptor. This leads to the activation of an

associated G-protein, which then modulates the activity of an effector enzyme like adenylyl cyclase or phospholipase C.^{[13][15]} This action generates second messengers (e.g., cAMP, IP₃, DAG), triggering a cascade of intracellular events that result in a specific cellular response.^{[15][16]}

Simplified 5-HT GPCR Signaling Pathway

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